1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
CAS No.:
Cat. No.: VC15459904
Molecular Formula: C19H23ClN2O3S
Molecular Weight: 394.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23ClN2O3S |
|---|---|
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23ClN2O3S/c1-14-4-5-16(13-18(14)20)21-8-10-22(11-9-21)26(23,24)17-6-7-19(25-3)15(2)12-17/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChI Key | DXUZHMXRLIKLLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)Cl |
Introduction
1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. The specific compound combines a chloro-methylphenyl group with a methoxy-methylphenylsulfonyl group attached to a piperazine ring, which suggests potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves a multi-step process. This includes the reaction of a piperazine derivative with appropriate arylsulfonyl chlorides. The general steps are:
-
Preparation of Piperazine Derivative: Synthesis or procurement of a suitable piperazine derivative.
-
Arylsulfonylation Reaction: Reaction of the piperazine derivative with the arylsulfonyl chloride in the presence of a base.
| Step | Description |
|---|---|
| 1 | Preparation of piperazine derivative |
| 2 | Arylsulfonylation reaction |
Pharmacological and Biological Activities
Piperazine derivatives are known for their diverse pharmacological activities. While specific data on 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine might be limited, related compounds have shown potential in various therapeutic areas:
-
Antipsychotic Activity: Some piperazine derivatives act as dopamine receptor antagonists.
-
Anti-inflammatory Activity: Sulfonyl groups can contribute to anti-inflammatory properties.
| Activity | Description |
|---|---|
| Antipsychotic | Potential dopamine receptor antagonism |
| Anti-inflammatory | Sulfonyl group contribution |
Research Findings and Future Directions
Research on specific piperazine derivatives like 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is ongoing. Future studies may focus on optimizing synthesis methods, evaluating biological activities, and exploring potential therapeutic applications.
| Area of Research | Description |
|---|---|
| Synthesis Optimization | Improving yield and purity |
| Biological Activity Evaluation | Assessing therapeutic potential |
| Therapeutic Applications | Exploring uses in medicine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume